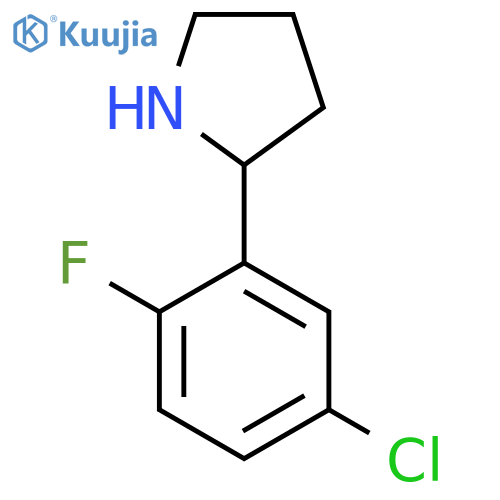Cas no 1016498-30-8 (2-(5-Chloro-2-fluorophenyl)pyrrolidine)
2-(5-クロロ-2-フルオロフェニル)ピロリジンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ピロリジン環と5-クロロ-2-フルオロフェニル基が結合した構造を持ち、医薬品や農薬の開発におけるキーインターメディエートとしての応用が期待されます。特に、フッ素原子と塩素原子の導入により、分子の電子特性や立体効果が調整可能であり、生物活性化合物の設計において高い汎用性を発揮します。その安定性と反応性のバランスが良好な点も特徴で、多段階合成プロセスでの利用に適しています。

1016498-30-8 structure
商品名:2-(5-Chloro-2-fluorophenyl)pyrrolidine
CAS番号:1016498-30-8
MF:C10H11ClFN
メガワット:199.652445077896
MDL:MFCD09816029
CID:5036057
PubChem ID:20114931
2-(5-Chloro-2-fluorophenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 2-(5-CHLORO-2-FLUOROPHENYL)PYRROLIDINE
- 2-(5-Chloro-2-fluorophenyl)pyrrolidine
-
- MDL: MFCD09816029
- インチ: 1S/C10H11ClFN/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
- InChIKey: QGMCXNROUZRMGQ-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=C1)C1CCCN1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12
2-(5-Chloro-2-fluorophenyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967299-1.0g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1967299-5g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 5g |
$2732.0 | 2023-09-16 | ||
| Enamine | EN300-1967299-10.0g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 10g |
$4052.0 | 2023-05-26 | ||
| Enamine | EN300-1967299-5.0g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-1967299-0.1g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 0.1g |
$829.0 | 2023-09-16 | ||
| Enamine | EN300-1967299-0.5g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 0.5g |
$905.0 | 2023-09-16 | ||
| Enamine | EN300-1967299-0.05g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 0.05g |
$792.0 | 2023-09-16 | ||
| Enamine | EN300-1967299-2.5g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 2.5g |
$1848.0 | 2023-09-16 | ||
| Enamine | EN300-1967299-0.25g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 0.25g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1967299-1g |
2-(5-chloro-2-fluorophenyl)pyrrolidine |
1016498-30-8 | 1g |
$943.0 | 2023-09-16 |
2-(5-Chloro-2-fluorophenyl)pyrrolidine 関連文献
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
1016498-30-8 (2-(5-Chloro-2-fluorophenyl)pyrrolidine) 関連製品
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
